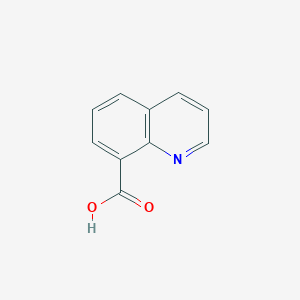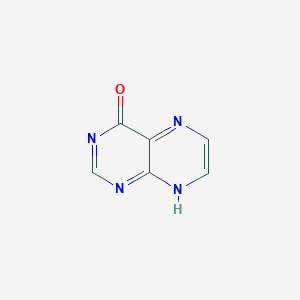
2,2,6,6-Tetramethyl-4-piperidone oxime
Vue d'ensemble
Description
It is a white crystalline solid with a melting point of approximately 153°C . This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethyl-4-piperidone oxime can be synthesized through the reaction of 2,2,6,6-Tetramethyl-4-piperidone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and requires heating to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis techniques. For example, the starting material 1,6-hexanediamine can be mixed with 2,2,6,6-Tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidone oxime undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,2,6,6-Tetramethyl-4-piperidone.
Substitution: It can participate in substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Singlet oxygen or other oxidizing agents.
Reduction: Sodium borohydride or electrochemical methods.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: 4-Oxo-2,2,6,6-tetramethylpiperidinooxy (4-Oxo-TEMPO).
Reduction: 2,2,6,6-Tetramethyl-4-piperidone.
Substitution: Various substituted piperidone derivatives.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4-piperidone oxime has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidone oxime involves its ability to act as a free-radical scavenger. It reacts with reactive oxygen species (ROS) to form stable nitroxide radicals, which can be detected using electron paramagnetic resonance (EPR) spectroscopy . This property makes it valuable in studies of oxidative stress and redox biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor to the oxime and used in similar applications.
4-Oxo-2,2,6,6-tetramethylpiperidinooxy (4-Oxo-TEMPO): An oxidation product of the oxime with applications in redox biology.
2,2,6,6-Tetramethylpiperidine: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2,2,6,6-Tetramethyl-4-piperidone oxime is unique due to its ability to form stable nitroxide radicals, making it particularly useful in studies involving free radicals and oxidative stress. Its versatility in undergoing various chemical reactions also adds to its uniqueness and value in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-7(10-12)6-9(3,4)11-8/h11-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUVOHCLAIYVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063331 | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4168-79-0 | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4168-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can triacetonamine oxime be used as a starting material for other compounds?
A1: Yes, triacetonamine oxime can be electrochemically reduced to produce 2,2,6,6-tetramethyl-4-aminopiperidine. [] This process utilizes a solid polymeric electrolyte (SPE), which offers benefits like simplified product recovery and reduced waste. [] Additionally, research shows that derivatives of 4,4,6,6-Tetramethyl-4,5,6,7-tetrahydro-5-azaindole, a pyrrole synthesized from ketoximes like triacetonamine oxime and acetylene, can be incorporated into spin-labelled copolymers. [] This highlights the versatility of triacetonamine oxime as a precursor in organic synthesis.
Q2: What are the limitations of using a solid polymeric electrolyte in electrochemical reactions involving triacetonamine oxime?
A2: While using a solid polymeric electrolyte (SPE) in electrochemical reactions with triacetonamine oxime provides certain advantages, it's important to note that this method can lead to slow reaction rates. [] This aspect needs to be considered when designing synthetic strategies involving triacetonamine oxime and SPE.
Q3: Are there other reactions where triacetonamine oxime plays a significant role?
A3: Research indicates that α-hydroxyaminooximes derived from the triacetonamine series exhibit reactivity with carbonyl compounds. [] This suggests a potential avenue for synthesizing novel compounds by exploiting the reactivity of the oxime group in triacetonamine oxime derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)







![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)

